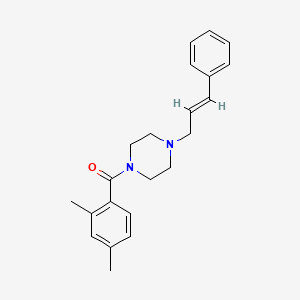
7-chloro-N-cyclopropyl-8-methyl-2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
7-chloro-N-cyclopropyl-8-methyl-2-phenyl-4-quinolinecarboxamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and it belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors).
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate the immune response. By inhibiting JAKs, CP-690,550 can reduce the production of inflammatory cytokines and prevent the activation of immune cells.
Biochemical and physiological effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and inhibiting the production of cytokines and chemokines. It has also been shown to have an effect on T-cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-690,550 for lab experiments is its specificity for JAKs, which allows for targeted inhibition of the immune response. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on CP-690,550. One area of interest is in the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is in the combination of CP-690,550 with other drugs to enhance its effectiveness in treating autoimmune and inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-690,550 and its potential applications in other areas of medicine.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response.
Propiedades
IUPAC Name |
7-chloro-N-cyclopropyl-8-methyl-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-12-17(21)10-9-15-16(20(24)22-14-7-8-14)11-18(23-19(12)15)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWFXXNAICUYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cyclopropyl-8-methyl-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B4851052.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851058.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4851064.png)

![N-(6,6-dimethyl-4-oxo-2-pentyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)-4-nitrobenzamide](/img/structure/B4851078.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4851086.png)
![4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4851092.png)
![N-(1-adamantylmethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4851098.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4851122.png)

![{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4851140.png)
![4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4851155.png)
![2-{1-cyclopentyl-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4851156.png)
